REACTION_CXSMILES
|
C[O:2][C:3]1[C:4](=[O:10])[CH2:5][CH:6]([CH3:9])[C:7]=1[CH3:8].Cl>>[OH:2][C:3]1[C:4](=[O:10])[CH2:5][CH:6]([CH3:9])[C:7]=1[CH3:8]
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Name
|
2-methoxy-3,4-dimethyl-2-cyclopenten-1-one
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C(CC(C1C)C)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(CC(C1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 71.4% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |